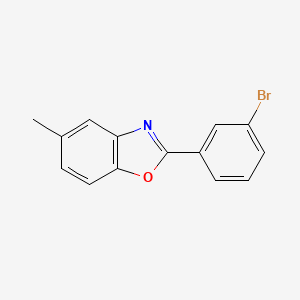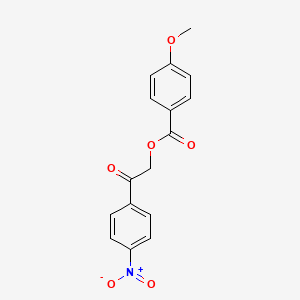![molecular formula C10H21N2O4P B5854262 {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid, also known as CGP 37849, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a white crystalline powder that is soluble in water and has a molecular weight of 301.3 g/mol. CGP 37849 has been widely used in scientific research for its ability to modulate NMDA receptor function.
Mecanismo De Acción
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. As a result, {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 reduces the activation of the NMDA receptor and inhibits the influx of calcium ions into the cell. This mechanism of action is responsible for the neuroprotective effects of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849.
Biochemical and Physiological Effects:
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration. {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. In addition, {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has been shown to reduce oxidative stress and inflammation, which are key contributors to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its function in various physiological and pathological processes. Another advantage is its neuroprotective effects, which make it a valuable tool for studying neurodegenerative diseases. However, one limitation of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 is its relatively short half-life, which requires frequent administration in animal experiments.
Direcciones Futuras
There are several future directions for research on {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. Finally, there is a need for further studies on the mechanisms underlying the neuroprotective effects of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 and its potential therapeutic applications in neurodegenerative diseases.
Métodos De Síntesis
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 can be synthesized by the reaction of 4-morpholinylmethylamine with acetyl(ethyl)amino)methylphosphonic dichloride. The reaction is carried out in anhydrous tetrahydrofuran at room temperature under nitrogen. The resulting product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has also been used to study the mechanisms underlying synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
[acetyl(ethyl)amino]methyl-(morpholin-4-ylmethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N2O4P/c1-3-12(10(2)13)9-17(14,15)8-11-4-6-16-7-5-11/h3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBZRCXQOJLAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CP(=O)(CN1CCOCC1)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[Acetyl(ethyl)amino]methyl}(morpholin-4-ylmethyl)phosphinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)








![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)